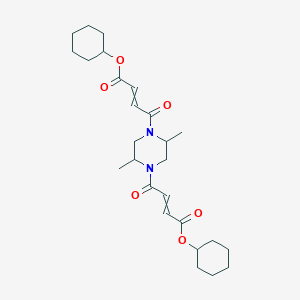
Dicyclohexyl 4,4'-(2,5-dimethylpiperazine-1,4-diyl)bis(4-oxobut-2-enoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl 4,4’-(2,5-dimethylpiperazine-1,4-diyl)bis(4-oxobut-2-enoate): is a complex organic compound with the molecular formula C26H38N2O6 This compound is characterized by its unique structure, which includes a piperazine ring substituted with dimethyl groups and linked to two oxobutenoate groups through cyclohexyl moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexyl 4,4’-(2,5-dimethylpiperazine-1,4-diyl)bis(4-oxobut-2-enoate) typically involves the reaction of 2,5-dimethylpiperazine with cyclohexyl 4-oxobut-2-enoate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a specific temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters and purification steps to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Dicyclohexyl 4,4’-(2,5-dimethylpiperazine-1,4-diyl)bis(4-oxobut-2-enoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, dicyclohexyl 4,4’-(2,5-dimethylpiperazine-1,4-diyl)bis(4-oxobut-2-enoate) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .
Biology: Its structure can be modified to create probes for investigating biological pathways .
Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential. The piperazine ring is a common motif in many pharmaceuticals, and modifications of this compound could lead to new drug candidates .
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of dicyclohexyl 4,4’-(2,5-dimethylpiperazine-1,4-diyl)bis(4-oxobut-2-enoate) involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
- Dicyclohexyl 4,4’-(1,4-piperazinediyl)bis(4-oxobut-2-enoate)
- Dicyclohexyl 4,4’-(2,5-dimethylpiperazine-1,4-diyl)bis(4-oxobut-2-enoate)
- Dicyclohexyl 4,4’-(2,5-dimethylpiperazine-1,4-diyl)bis(4-oxobut-2-enoate)
Uniqueness: The uniqueness of dicyclohexyl 4,4’-(2,5-dimethylpiperazine-1,4-diyl)bis(4-oxobut-2-enoate) lies in its specific substitution pattern on the piperazine ring and the presence of cyclohexyl groups. These structural features impart distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
91480-84-1 |
|---|---|
Molekularformel |
C26H38N2O6 |
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
cyclohexyl 4-[4-(4-cyclohexyloxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C26H38N2O6/c1-19-17-28(24(30)14-16-26(32)34-22-11-7-4-8-12-22)20(2)18-27(19)23(29)13-15-25(31)33-21-9-5-3-6-10-21/h13-16,19-22H,3-12,17-18H2,1-2H3 |
InChI-Schlüssel |
NOUUNZHRQHXOTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(C(CN1C(=O)C=CC(=O)OC2CCCCC2)C)C(=O)C=CC(=O)OC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


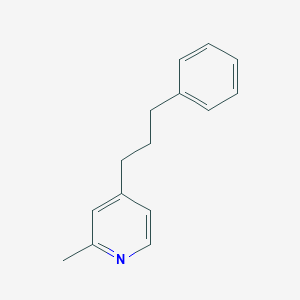
![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)

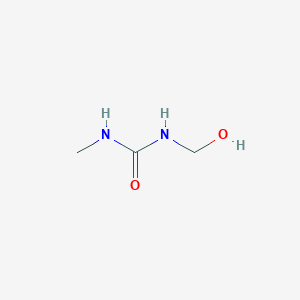
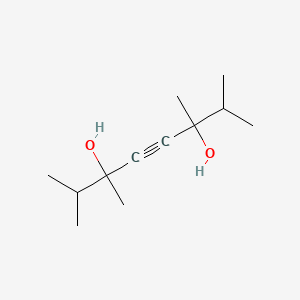
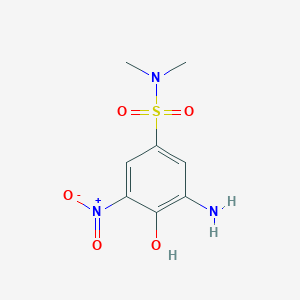
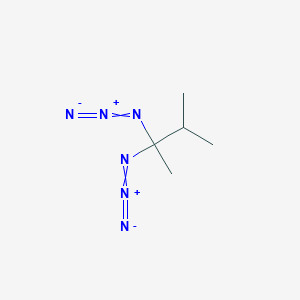
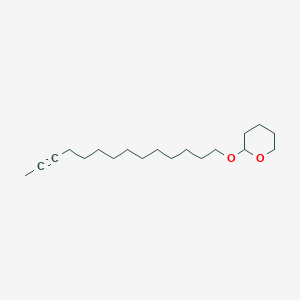

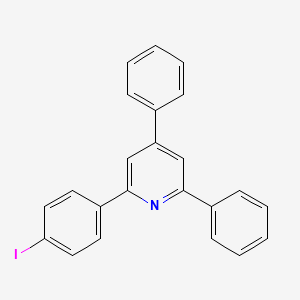

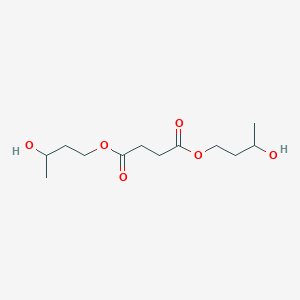

![2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-](/img/structure/B14362781.png)
